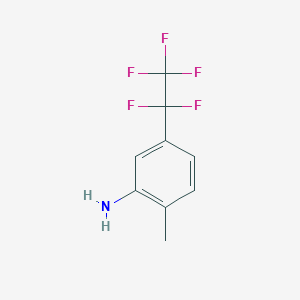
2-Methyl-5-(pentafluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(pentafluoroethyl)aniline is an aromatic amine characterized by the presence of a methyl group at the second position and a pentafluoroethyl group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pentafluoroethyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methyl-5-(pentafluoroethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pentafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-5-(pentafluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methyl-5-(pentafluoroethyl)aniline exerts its effects depends on its specific application. In chemical reactions, the electron-donating and electron-withdrawing properties of the methyl and pentafluoroethyl groups, respectively, influence the reactivity of the aromatic ring. These effects can alter the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pentafluoroethyl)aniline: Similar structure but with the pentafluoroethyl group at the fourth position.
2-Methyl-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
2-Methyl-5-(pentafluorosulfur)aniline: Features a pentafluorosulfur group instead of a pentafluoroethyl group.
Uniqueness
2-Methyl-5-(pentafluoroethyl)aniline is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties
Properties
CAS No. |
238098-24-3 |
|---|---|
Molecular Formula |
C9H8F5N |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)aniline |
InChI |
InChI=1S/C9H8F5N/c1-5-2-3-6(4-7(5)15)8(10,11)9(12,13)14/h2-4H,15H2,1H3 |
InChI Key |
ZRJJGLUTBKRUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


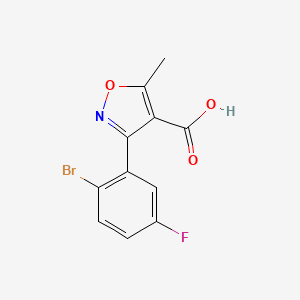
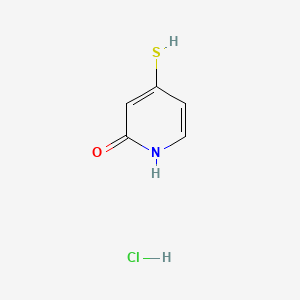
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
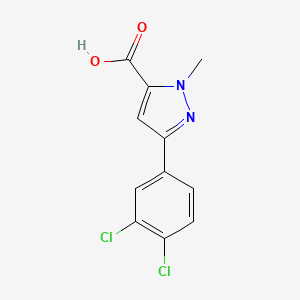
![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
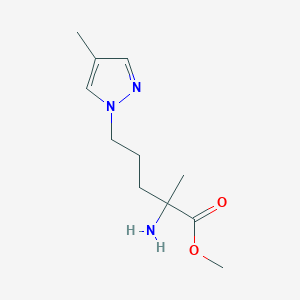
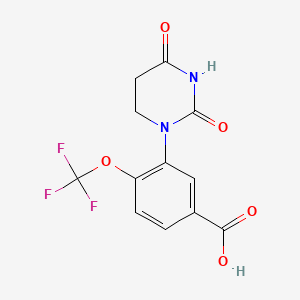
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

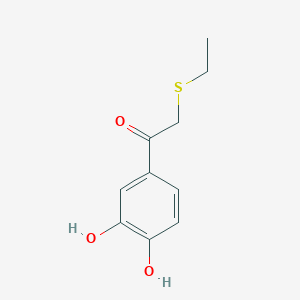



![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
